molecular formula C20H21BrF2N2O2S B2952268 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101751-97-6

3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2952268
CAS RN: 1101751-97-6
M. Wt: 471.36
InChI Key: WXBIWLZEBQSOLW-UHFFFAOYSA-M
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Description

3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H21BrF2N2O2S and its molecular weight is 471.36. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals known for their complex synthesis and characterization processes. Studies have focused on synthesizing and characterizing new derivatives through Multicomponent Cyclocondensation Reactions (MCRs), which have shown potential as corrosion inhibitors and antioxidants. Such compounds are analyzed using FT-IR, 1H/13C NMR, elemental analyses, and X-ray single crystal analysis, indicating their structural complexity and potential functional applications (Akbas et al., 2018).

Antioxidant Properties

Some derivatives have been investigated for their total antioxidant properties in vitro, showing significant activity in scavenging radicals. These findings suggest that certain configurations of these compounds can serve as effective antioxidants, potentially applicable in various fields, including pharmacology and materials science (Akbas et al., 2018).

Antimicrobial, Antimalarial, and Antitubercular Activities

Research on imidazo[2,1-b]thiazole derivatives has demonstrated promising antimicrobial, antimalarial, and antitubercular activities. These compounds have been synthesized using green synthesis protocols and tested against various strains, including M. tuberculosis, showing potent inhibitory activity. Such studies pave the way for developing new therapeutic agents targeting specific microbial and parasitic infections (Vekariya et al., 2017).

Anti-Cancer and Anti-Inflammatory Activities

Novel imidazo[2,1-b][1,3]thiazole derivatives have been explored for their anti-cancer and anti-inflammatory activities. These compounds have shown to inhibit the growth of kidney cancer cells and exhibit anti-inflammatory effects in various models. Such findings highlight the potential of these derivatives in developing new treatments for cancer and inflammatory diseases (Potikha & Brovarets, 2020).

Applications in Material Science

Additionally, derivatives of imidazo[2,1-b][1,3]thiazin-1-ium bromide have been studied for their application in material science, such as in the development of fuel cells and in enhancing the thermal stability of liquid crystalline phases. These applications indicate the versatility of these compounds beyond biomedical research, showing potential in energy technologies and materials engineering (Souza et al., 2003).

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N2O2S.BrH/c1-14-4-2-5-16(12-14)23-13-20(25,24-10-3-11-27-19(23)24)15-6-8-17(9-7-15)26-18(21)22;/h2,4-9,12,18,25H,3,10-11,13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBIWLZEBQSOLW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

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